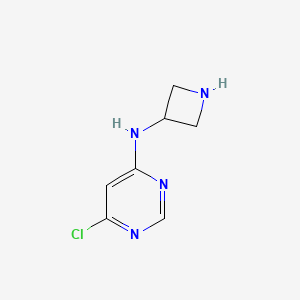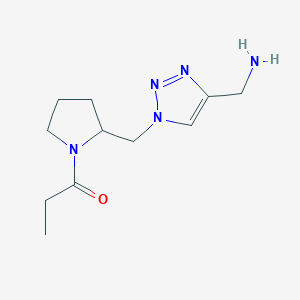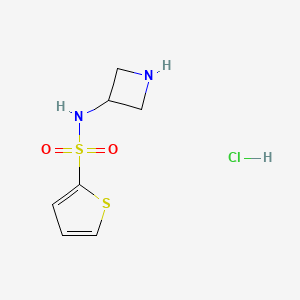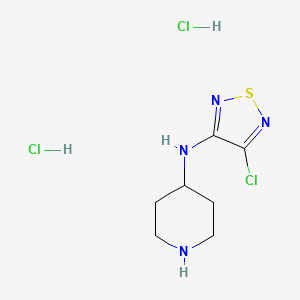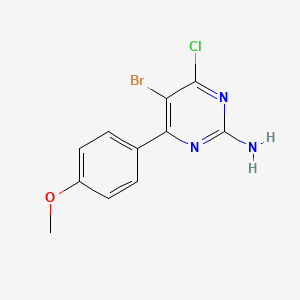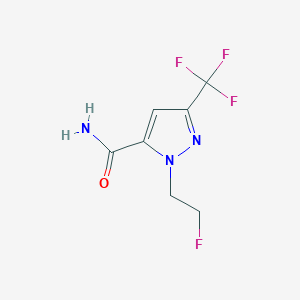
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
2-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with a pyrazole ring structure. It is a pyrazolopyridine derivative, a class of compounds that has found numerous applications in medicinal and organic chemistry. Pyrazolopyridines have been studied extensively due to their potential as pharmaceutical agents and their ability to form stable complexes with metals. The synthesis of this compound has been well documented in the literature and it is widely available commercially.
Aplicaciones Científicas De Investigación
Scientific Research Applications of "2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine"
Catalysis and Chemical Reactions Compounds related to this compound have been utilized in the synthesis of metal complexes that serve as catalysts for ethylene oligomerization reactions. These reactions can be influenced by various factors, including the co-catalyst and solvent system used, highlighting the compounds' versatile roles in catalytic processes (Nyamato et al., 2014).
Synthetic Chemistry The structure and reactivity of compounds within the pyrazolo[3,4-b]pyridine family, including derivatives similar to the compound , have been extensively studied. These investigations have contributed to the development of novel synthetic methods and the creation of diverse molecular architectures, which have potential applications in various fields of chemistry and materials science (Quiroga et al., 1999).
Organic Photovoltaics and Light-Emitting Devices Some pyrazolylpyridine derivatives have been examined for their photophysical properties, with implications for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Research into these compounds has focused on understanding their electronic structures and photophysical behaviors to optimize their performance in light-emitting or energy-harvesting applications (Stagni et al., 2008).
Biomedical Applications The pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical structure of interest, has been identified as a versatile framework for developing novel therapeutic agents. These compounds have been explored for various biomedical applications, including their potential as antimicrobial, antifungal, and anticancer agents, demonstrating the significant impact of this chemical class on drug discovery and development (Donaire-Arias et al., 2022).
Propiedades
IUPAC Name |
2-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDQMYMHITVHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




